molecular formula C8H5ClN2O3 B12099824 4-Chloro-2-methoxy-5-nitrobenzonitrile

4-Chloro-2-methoxy-5-nitrobenzonitrile

Cat. No.: B12099824
M. Wt: 212.59 g/mol
InChI Key: NXGOJSOVJVXGIU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3. It is a light yellow solid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a chloro, methoxy, and nitro group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methoxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of catalysts to enhance reaction rates and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 4-Chloro-2-methoxy-5-aminobenzonitrile.

    Oxidation: 4-Chloro-2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Chloro-2-methoxy-5-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzonitrile: Lacks the chloro and methoxy groups, making it less reactive in certain substitution reactions.

    2-Methoxy-4-nitrobenzonitrile: Similar structure but with different positioning of the chloro group, leading to variations in reactivity and applications.

    2-Chloro-5-nitrobenzonitrile: Similar but lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

4-Chloro-2-methoxy-5-nitrobenzonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzonitrile core. This combination of groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

4-chloro-2-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3

InChI Key

NXGOJSOVJVXGIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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